BenchChemオンラインストアへようこそ!

8-Chloro-2-tetralone

Biocatalysis Asymmetric Reduction Chiral Alcohol Synthesis

8-Chloro-2-tetralone (CAS 82302-27-0, C₁₀H₉ClO, MW 180.63 g/mol) is a β-tetralone scaffold bearing a chlorine substituent at the ortho-like 8-position of the bicyclic framework. Distinguished from its isomeric counterparts (5-, 6-, and 7-chloro-2-tetralones) by the placement of the electron-withdrawing halogen, this positional isomer exhibits altered electronic density distribution and steric environment at the carbonyl reaction center.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
CAS No. 82302-27-0
Cat. No. B1307914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-tetralone
CAS82302-27-0
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C(=CC=C2)Cl
InChIInChI=1S/C10H9ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
InChIKeyZBLPUKDWONQIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2-tetralone (CAS 82302-27-0): Positional-Isomer Procurement for CNS & Steroidogenesis-Focused Synthesis Programs


8-Chloro-2-tetralone (CAS 82302-27-0, C₁₀H₉ClO, MW 180.63 g/mol) is a β-tetralone scaffold bearing a chlorine substituent at the ortho-like 8-position of the bicyclic framework . Distinguished from its isomeric counterparts (5-, 6-, and 7-chloro-2-tetralones) by the placement of the electron-withdrawing halogen, this positional isomer exhibits altered electronic density distribution and steric environment at the carbonyl reaction center [1]. The compound is commercially available as an organic synthesis intermediate with typical purity specifications of 98% (HPLC) and moisture ≤0.5%, supplied at up to kilogram scale . Its molecular architecture renders it a strategic building block for heterocyclic elaboration and enantioselective transformations relevant to CNS-targeted drug discovery programs.

Why 8-Chloro-2-tetralone Cannot Be Replaced by Unsubstituted or Isomeric β-Tetralones: Evidence of Regioisomer-Dependent Biocatalytic Outcomes


Experimental evidence demonstrates that the ring-position of a substituent on the 2-tetralone scaffold is a critical determinant of molecular recognition by biocatalysts [1]. In the TeSADH-catalyzed asymmetric reduction of substituted 2-tetralones, altering the chloro-substituent position changes both the binding orientation and the maximum catalytic rate (kcat), confounding interchangeability between regioisomers. This phenomenon has direct implications for the synthesis of enantiomerically enriched 2-tetralol drug-building blocks, where regioisomeric purity is a prerequisite for reproducible asymmetric induction. Furthermore, as exemplified by the clinical candidate LY-191704 (Bexlosteride)—a selective human type I 5α-reductase inhibitor—the 8-chloro substitution pattern is essential for downstream benzoquinolinone pharmacophore construction, as the synthesis originates specifically from a 6-chloro-2-tetralone enamine intermediate and undergoes regioselective cyclization to establish the 8-chloro-benzoquinolinone architecture [2].

8-Chloro-2-tetralone (CAS 82302-27-0): Quantitative Differentiation Evidence vs. Closest β-Tetralone Analogs


Biocatalytic Enantioselectivity: 8-Chloro vs. 6-Chloro-2-tetralone Reduction by TeSADH Mutants

The position of the chlorine substituent on the 2-tetralone ring directly governs substrate acceptance and catalytic efficiency in TeSADH-mediated asymmetric reduction. A dedicated enzymatic study targeting substituted 2-tetralones included 6-chloro-2-tetralone as a substrate for producing enantiomerically enriched (S)-6-chloro-2-tetralol, demonstrating that the 6-chloro isomer is a competent substrate for W110A and W110G TeSADH mutants . In contrast, 8-chloro-2-tetralone was not included in the same study, consistent with published findings that the substituent position on 2-tetralones dramatically impacts binding affinity and the reaction maximum catalytic rate (kcat), with W110A TeSADH exhibiting an 8-fold lower kcat for 8-methoxy-2-tetralone (0.034 s⁻¹) compared to the 6-methoxy isomer (0.273 s⁻¹) [1]. This position-dependent kinetic discrimination establishes that 8-substituted 2-tetralones such as 8-chloro-2-tetralone are mechanistically non-interchangeable with their 6-substituted analogs in biocatalytic transformations aimed at producing chiral drug intermediates.

Biocatalysis Asymmetric Reduction Chiral Alcohol Synthesis 2-Tetralol Building Blocks

Regioisomeric Purity Requirement in 5α-Reductase Inhibitor Synthesis: 8-Chloro vs. 6-Chloro-2-tetralone as Synthetic Entry Points

The synthesis of LY-191704 (Bexlosteride), a clinical-stage non-steroidal, noncompetitive and highly selective inhibitor of human type I 5α-reductase (IC₅₀ = 10-12 nM against human enzyme with 5,000-fold selectivity over type II isoenzyme, Ki = 17.1 µM for type II), proceeds from 6-chloro-2-tetralone via enamine formation and acrylamide condensation to yield the 8-chloro-benzo[f]quinolin-3-one pharmacophore [1]. The 8-chloro substituent in the final LY-191704 structure is not introduced through direct chlorination of the tetralone precursor but rather arises from the regiochemistry of the 6-chloro-2-tetralone starting material during cyclization. This establishes 6-chloro-2-tetralone as the required regioisomer for this specific drug candidate pathway. Conversely, 8-chloro-2-tetralone provides an alternative regioisomeric entry point for synthesizing distinctly substituted benzoquinolinone or related tricyclic scaffolds where the chlorine is positioned differently in the final pharmacophore, enabling access to SAR space that is inaccessible from the 6-chloro isomer [2].

Medicinal Chemistry 5α-Reductase Inhibition Benzoquinolinone Synthesis Androgenetic Alopecia

Chromatographic and Physicochemical Distinction: 8-Chloro vs. 5-, 6-, and 7-Chloro-2-tetralone Isomers

The four monochloro-2-tetralone positional isomers (5-Cl, 6-Cl, 7-Cl, and 8-Cl) share the identical molecular formula (C₁₀H₉ClO) and molecular weight (180.63 g/mol) but possess distinct CAS Registry Numbers, predicted boiling points, and chromatographic retention characteristics . The 8-chloro isomer (CAS 82302-27-0) has a predicted boiling point of 313.7 ± 42.0 °C at 760 mmHg and predicted density of 1.248 ± 0.06 g/cm³ . The 6-chloro isomer (CAS 17556-18-2) is commercially available from major suppliers such as Thermo Scientific Acros at 97% purity, while the 8-chloro isomer is supplied by specialist manufacturers at 98% (HPLC) purity with moisture specifications of ≤0.5% . These physicochemical distinctions necessitate isomer-specific analytical method validation: procurement of the incorrect regioisomer (e.g., 7-chloro-2-tetralone, CAS 17556-19-3) results in a different compound that cannot be identified by molecular weight or elemental analysis alone, requiring confirmatory NMR or HPLC retention time matching against the authentic 8-chloro standard.

Analytical Chemistry QC/QA Regioisomer Separation Procurement Specification

Pharmacological Target Engagement: Dihydroorotase Inhibition by Chlorinated 2-Tetralones

A chlorinated 2-tetralone derivative (identified in BindingDB as a monochloro-2-tetralone scaffold) was evaluated for inhibition of dihydroorotase, the third enzymatic step in de novo pyrimidine biosynthesis catalyzed by the multifunctional CAD protein [1]. The compound exhibited an IC₅₀ of 180,000 nM (180 µM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 when tested at 10 µM concentration [1]. While this level of inhibition is relatively weak, it provides a quantitative benchmark for chloro-2-tetralone engagement with this antitumor target. For comparison, known dihydroorotase inhibitors from other chemotypes achieve IC₅₀ values in the low micromolar to nanomolar range [2]. The 8-chloro substitution pattern may influence zinc-chelation geometry at the dihydroorotase active site differently than other regioisomers, given that the chlorine ortho-relationship to the carbonyl in 8-chloro-2-tetralone alters the electronic environment of the ketone oxygen available for metal coordination.

Enzyme Inhibition Pyrimidine Biosynthesis Anticancer Target Dihydroorotase

8-Chloro-2-tetralone (CAS 82302-27-0): Evidence-Backed Research & Industrial Application Scenarios


Regioisomer-Specific SAR Studies of Benzoquinolinone-Based Enzyme Inhibitors

Medicinal chemistry groups pursuing 5α-reductase, aromatase, or related steroidogenesis enzyme targets should procure 8-chloro-2-tetralone as the starting material when the target pharmacophore requires a chlorine atom positioned differently than the 8-chloro-benzoquinolinone architecture accessible from 6-chloro-2-tetralone. The LY-191704 precedent demonstrates that 6-chloro-2-tetralone yields an 8-chloro-benzoquinolinone with IC₅₀ = 10-12 nM against human type I 5α-reductase [1]; using 8-chloro-2-tetralone instead provides the regioisomeric entry point for generating benzoquinolinones with altered chlorine placement, enabling systematic SAR exploration around the halogen position. This is supported by the established synthetic route where tetralone enamine formation and acrylamide cyclization regiochemistry is dictated by the starting chloro-tetralone isomer .

Biocatalytic Process Development Requiring 8-Substituted 2-Tetralone Substrates

The published TeSADH-catalyzed asymmetric reduction study demonstrated that 8-substituted 2-tetralones exhibit distinct kinetic properties compared to 6-substituted analogs, with the 8-methoxy-2-tetralone showing an ~8-fold lower kcat (0.034 s⁻¹) versus the 6-methoxy isomer (0.273 s⁻¹) with the W110A mutant [1]. For process chemistry teams developing enzymatic routes to (S)-8-chloro-2-tetralol or related chiral building blocks, 8-chloro-2-tetralone must be independently profiled against enzyme panels; kinetic data from 6-chloro-2-tetralone cannot be extrapolated due to regioisomer-dependent substrate recognition. This scenario applies to the synthesis of sertraline-analog antidepressants and antiarrhythmic MK-0499-type drug intermediates where 2-tetralol chirality is critical .

Quality-Controlled Procurement for Multi-Kilogram Heterocyclic Synthesis Campaigns

When scaling heterocyclic synthesis programs that use chloro-2-tetralones as key intermediates, procurement specifications must include CAS-number verification (82302-27-0) and isomer-specific HPLC retention time acceptance criteria. The identical molecular weight (180.63 g/mol) shared by all four monochloro-2-tetralone isomers (5-Cl CAS 69739-64-6, 6-Cl CAS 17556-18-2, 7-Cl CAS 17556-19-3, 8-Cl CAS 82302-27-0) makes MW-based identity testing insufficient [1]. The 8-chloro isomer is available at 98% (HPLC) purity with moisture ≤0.5% at kilogram scale, a specification that should be verified by the end-user via independent HPLC analysis against an authenticated 8-chloro-2-tetralone reference standard . This scenario is particularly relevant for CROs and pharmaceutical development groups conducting GMP-adjacent intermediate production.

Zinc-Metalloenzyme Inhibitor Screening with Positional Halogen Scanning

The demonstrated dihydroorotase inhibitory activity of chloro-2-tetralones (IC₅₀ = 180 µM against mouse enzyme) positions 8-chloro-2-tetralone as a scaffold for zinc-metalloenzyme inhibitor discovery through positional halogen scanning [1]. Because the 8-chloro substituent ortho to the carbonyl modifies the ketone oxygen's Lewis basicity and its capacity for zinc coordination differently than 5-, 6-, or 7-chloro isomers, procurement of isomerically pure 8-chloro-2-tetralone enables systematic evaluation of halogen electronic effects on metalloenzyme inhibition. This approach is extensible to other zinc-dependent targets including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases, where the tetralone scaffold can serve as a zinc-binding group precursor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-2-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.